di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate
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Overview
Description
Di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes two tert-butyl groups and a xanthene core. It is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate typically involves the reaction of xanthene derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the xanthene core, leading to different functional groups.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule .
Scientific Research Applications
Di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a fluorescent probe.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets. The xanthene core can interact with various biological molecules, leading to changes in their structure and function. The tert-butyl groups can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butyl-9,9-dimethylxanthene: Similar structure but with different functional groups.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains bromine atoms instead of acetate groups.
Uniqueness
Di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate is unique due to its specific combination of tert-butyl groups and xanthene core, which provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C25H28O8 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
tert-butyl 2-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-9-oxoxanthen-3-yl]oxyacetate |
InChI |
InChI=1S/C25H28O8/c1-24(2,3)32-20(26)13-29-15-11-18(30-14-21(27)33-25(4,5)6)22-19(12-15)31-17-10-8-7-9-16(17)23(22)28/h7-12H,13-14H2,1-6H3 |
InChI Key |
CWSCMXQXPQECLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C(=C1)OCC(=O)OC(C)(C)C)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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